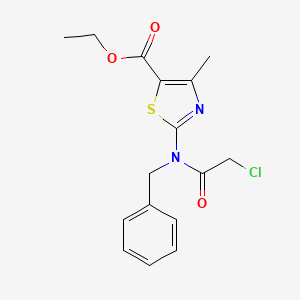
methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Characterization of Novel Tetrazole Liquid Crystals
Muhammad Tariq et al. (2013) reported the synthesis and characterization of new tetrazole liquid crystals, highlighting the tetrazolyl benzoates' potential in materials science for their mesogenic behavior characterized by polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction techniques. The study emphasizes the structural influence on liquid crystal phases, offering insights into designing novel materials with specific optical properties (Tariq et al., 2013).
Transfer of Alkoxycarbonyl from Alkyl Imidazolium-2-carboxylates
Cuross Bakhtiar and Edward H. Smith (1994) explored the alkylation reactions involving alkyl imidazolium salts, presenting a method that could be applied in organic synthesis to introduce alkoxycarbonyl groups into various substrates. This research has implications for the development of new synthetic routes in organic chemistry (Bakhtiar & Smith, 1994).
Pressure-Induced Phase Transition in Crystals
Russell D. L. Johnstone et al. (2010) demonstrated how applying high pressure can induce a phase transition in a crystal with a high asymmetric unit, leading to a more favorable conformation and efficient packing. This study provides valuable insights into the use of pressure as a tool in crystal engineering, offering a method to manipulate the crystal structure and properties for specific applications (Johnstone et al., 2010).
Chain-Growth Polycondensation for Well-Defined Aramide
T. Yokozawa et al. (2002) described the synthesis of well-defined aromatic polyamides and block copolymers, showcasing the potential of these materials in creating high-performance polymers with specific structural and functional properties. This research contributes to the field of polymer science by offering a new method for preparing polymers with controlled molecular weight and low polydispersity (Yokozawa et al., 2002).
Synthesis and Biological Evaluation of Methyl Esters
V. Sokolov et al. (2018) conducted a study on modifying methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles, aiming to assess the compounds' influence on neuronal NMDA receptors. This research is significant for understanding the interaction between chemical compounds and biological receptors, potentially leading to the development of new therapeutic agents (Sokolov et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[methyl-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O3/c1-25(14-6-4-3-5-13(14)17(28)29-2)16(27)15-22-24-26(23-15)12-9-7-11(8-10-12)18(19,20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADVEACQMRELIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
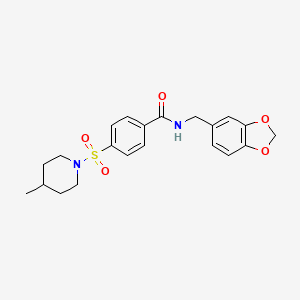

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2706539.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706543.png)
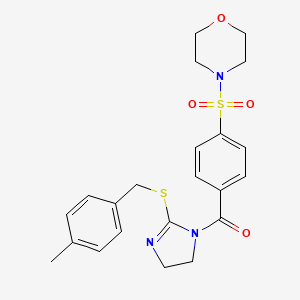
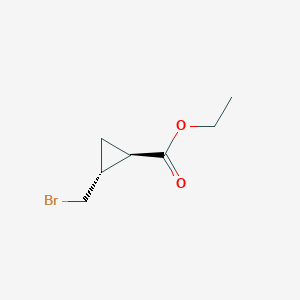
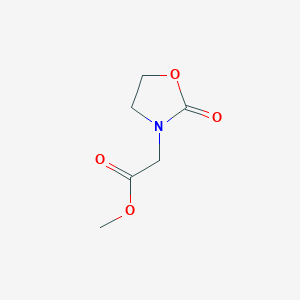
![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)

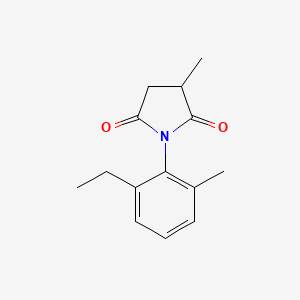
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2706555.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2706557.png)
